![molecular formula C11H11BrN2O2S B12934537 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Thioether formation: The brominated benzimidazole is reacted with a thiol compound, such as ethanethiol, in the presence of a base like sodium hydride (NaH) to form the thioether linkage.
Acetylation: Finally, the thioether is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: LiAlH4, in solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides, in solvents like DCM or ethanol, often in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of benzimidazole derivatives.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antiviral, and antiparasitic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and thioether linkage may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-((1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
2-((6-Chloro-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
2-((6-Methyl-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate: Contains a methyl group instead of bromine, which may influence its steric and electronic properties.
Uniqueness
2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The thioether linkage also adds to its distinctiveness, potentially enhancing its ability to interact with various molecular targets.
Propiedades
Fórmula molecular |
C11H11BrN2O2S |
|---|---|
Peso molecular |
315.19 g/mol |
Nombre IUPAC |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C11H11BrN2O2S/c1-7(15)16-4-5-17-11-13-9-3-2-8(12)6-10(9)14-11/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clave InChI |
IJTMJAICIKKRID-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCSC1=NC2=C(N1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


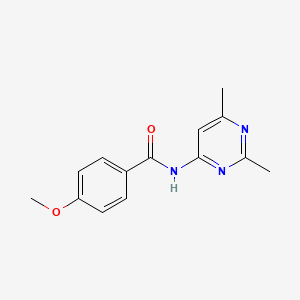
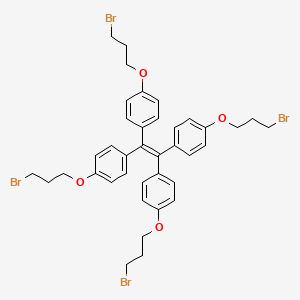
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)

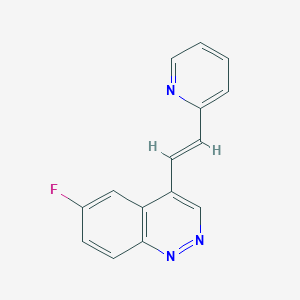
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
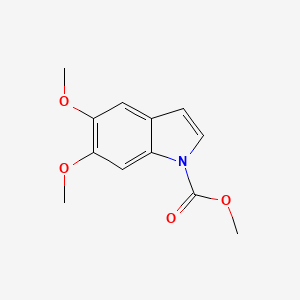

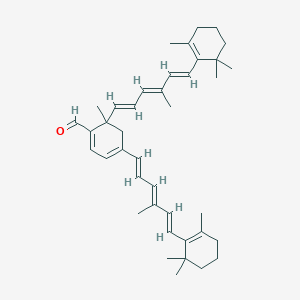
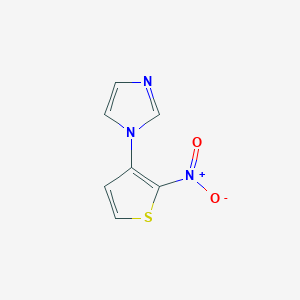
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
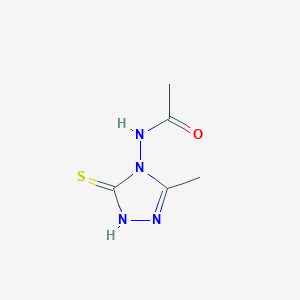

![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
